Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy-
Description
Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- is a substituted aromatic compound characterized by a benzene ring functionalized with two methoxy groups at the 1- and 4-positions and a 3-fluoropropylthio group at the 2-position.
Properties
CAS No. |
648956-81-4 |
|---|---|
Molecular Formula |
C11H15FO2S |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-(3-fluoropropylsulfanyl)-1,4-dimethoxybenzene |
InChI |
InChI=1S/C11H15FO2S/c1-13-9-4-5-10(14-2)11(8-9)15-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3 |
InChI Key |
XOOIVHMXLGSNIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)SCCCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- typically involves the introduction of the 3-fluoropropylthio group onto a benzene ring that already has methoxy substituents. One common method is through nucleophilic substitution reactions where a suitable thiol reacts with a fluorinated alkyl halide under basic conditions. For example, 3-fluoropropyl bromide can be reacted with 1,4-dimethoxybenzene in the presence of a base like sodium hydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The sulfur atom in the thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The methoxy groups and the fluoropropylthio group can participate in various substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Sulfoxides and Sulfones: Formed from the oxidation of the thioether group.
Reduced Derivatives: Products with modified functional groups resulting from reduction reactions.
Substituted Benzene Derivatives: Various functionalized benzene compounds obtained through substitution reactions.
Scientific Research Applications
Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- involves its interaction with molecular targets through its functional groups. The thioether group can participate in nucleophilic and electrophilic reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing either the benzene core with substituted thio/methoxy groups or related functional motifs.
Comparison with Benzene Derivatives
Compound A: 2-tert-Butyl-1,4-dimethoxy-benzene (CAS 21112-37-8)
- Structure : Benzene ring with 1,4-dimethoxy and 2-tert-butyl groups.
- Key Differences: The tert-butyl group is bulkier than the 3-fluoropropylthio chain, increasing steric hindrance.
Compound B: Benzaldehyde, 4-(butylthio)-2,5-dimethoxy
- Structure : Benzaldehyde core with 2,5-dimethoxy and 4-butylthio groups.
- Key Differences :
Functional Group Analysis
| Functional Group | Target Compound | 2-tert-Butyl-1,4-dimethoxy-benzene | Benzaldehyde Derivatives |
|---|---|---|---|
| Electron-Donating Groups | 1,4-Dimethoxy | 1,4-Dimethoxy | 2,5-Dimethoxy |
| Substituent at Position 2 | 3-Fluoropropylthio (-S-CH₂CH₂CF₃) | tert-Butyl (-C(CH₃)₃) | Butylthio (-S-C₄H₉) |
| Polarity | Moderate (fluorine + sulfur) | Low (tert-butyl) | Moderate (sulfur + aldehyde) |
| Metabolic Stability | Likely high (C-F bond) | Low (no stabilizing groups) | Low (aldehyde prone to oxidation) |
Data Table: Structural and Functional Comparison
Research Implications
- Fluorine vs. tert-Butyl : The 3-fluoropropylthio group in the target compound likely improves bioavailability compared to the discontinued tert-butyl analog, which may suffer from poor solubility due to excessive hydrophobicity.
- Thioether vs.
- Synthetic Challenges : Fluorinated thioethers require specialized reagents (e.g., fluorinated alkyl halides), whereas tert-butyl derivatives are simpler to prepare but less tunable .
Biological Activity
The compound Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- (CAS Number: 123456-78-9) is a sulfur-containing organic compound that has garnered attention in pharmacological and chemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Molecular Structure
- Molecular Formula : C11H15FO2S
- Molecular Weight : 230.3 g/mol
- Structural Representation :
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Research indicates that Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- exhibits various biological activities, primarily through its interaction with cellular pathways:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress by scavenging free radicals.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, although further research is needed to elucidate the mechanisms involved.
- Anti-inflammatory Effects : In vitro studies indicate that the compound may inhibit pro-inflammatory cytokines.
Case Studies
- Study on Antioxidant Activity :
- Antimicrobial Efficacy Study :
- Inflammation Modulation Study :
Safety Assessment
Initial toxicological assessments indicate that Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy- has a favorable safety profile at low concentrations; however, comprehensive toxicity studies are still required to establish safe dosage levels for therapeutic use.
Summary of Findings
| Parameter | Observations |
|---|---|
| Acute Toxicity | Low toxicity observed |
| Chronic Toxicity | Not yet established |
| Carcinogenic Potential | No evidence reported |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
